molecular formula C18H17FN2OS B2700403 (2-((4-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(o-tolyl)methanone CAS No. 851865-54-8

(2-((4-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(o-tolyl)methanone

Cat. No.: B2700403
CAS No.: 851865-54-8
M. Wt: 328.41
InChI Key: LPPYLSPQJHMMPT-UHFFFAOYSA-N
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Description

This compound is a substituted 4,5-dihydroimidazole derivative featuring a (4-fluorobenzyl)thio group at the 2-position and an o-tolyl methanone moiety. Its synthesis likely involves nucleophilic substitution or coupling reactions, as seen in analogous imidazole derivatives (e.g., sulfonyl or acyl transfers) .

Properties

IUPAC Name

[2-[(4-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(2-methylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17FN2OS/c1-13-4-2-3-5-16(13)17(22)21-11-10-20-18(21)23-12-14-6-8-15(19)9-7-14/h2-9H,10-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPPYLSPQJHMMPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)N2CCN=C2SCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-((4-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(o-tolyl)methanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, ammonia, and formaldehyde under acidic conditions.

    Introduction of the Thioether Group: The thioether group is introduced by reacting the imidazole derivative with 4-fluorobenzyl chloride in the presence of a base such as potassium carbonate.

    Attachment of the Tolyl Group: The final step involves the acylation of the imidazole-thioether intermediate with o-tolyl chloride using a suitable catalyst like aluminum chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(2-((4-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(o-tolyl)methanone undergoes various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the methanone moiety can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorobenzyl group can undergo nucleophilic aromatic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Amines, thiols

Major Products Formed

    Oxidation: Sulfoxide, sulfone derivatives

    Reduction: Alcohol derivatives

    Substitution: Substituted fluorobenzyl derivatives

Scientific Research Applications

(2-((4-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(o-tolyl)methanone has been explored for various scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein-ligand binding.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of (2-((4-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(o-tolyl)methanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biochemical pathways.

    Interacting with Receptors: Acting as an agonist or antagonist at specific receptor sites, thereby influencing cellular signaling processes.

    Modulating Gene Expression: Affecting the expression of genes related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares structural and functional attributes of the target compound with related imidazole derivatives, emphasizing substituent effects on reactivity and bioactivity:

Compound Core Structure Key Substituents Synthetic Yield Reported Bioactivity Reference
(2-((4-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(o-tolyl)methanone 4,5-dihydroimidazole - 2-(4-fluorobenzylthio)
- 1-(o-tolyl methanone)
N/A Hypothesized antiproliferative activity N/A
Piperidin-1-yl(cis-2,4,5-tris(4-methoxyphenyl)-4,5-dihydro-1H-imidazol-1-yl)methanone (2c) 4,5-dihydroimidazole - 2,4,5-Tris(4-methoxyphenyl)
- Piperidinyl methanone
42% p53-MDM2 interaction inhibition (IC₅₀: ~5 µM)
4-{[Cis-2,4,5-tris(4-methoxyphenyl)-4,5-dihydro-1H-imidazol-1-yl]carbonyl}morpholine (2a) 4,5-dihydroimidazole - 2,4,5-Tris(4-methoxyphenyl)
- Morpholine carbonyl
40% Moderate cytotoxic activity
2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone 1,2,4-triazole - 4-(Phenylsulfonyl)phenyl
- 2,4-Difluorophenyl
60–80% Antifungal and antibacterial activity
1-Amino-2-(3-chlorobenz[b]thiophen-2-yl)-4-(4-(N,N-dimethylamino)benzylidene)-1H-imidazol-5(4H)-one (C1) Imidazol-5-one - 3-Chlorobenzothiophene
- 4-(Dimethylamino)benzylidene
55–70% Antimicrobial and anti-inflammatory activity

Key Observations:

Substituent Effects on Bioactivity: The fluorinated benzylthio group in the target compound may enhance lipophilicity and metabolic stability compared to non-fluorinated analogs (e.g., phenylsulfonyl derivatives in ). Methanone-linked aromatic groups (e.g., o-tolyl vs. morpholine/piperidinyl) influence solubility and target selectivity. For example, morpholine-substituted derivatives (2a) exhibit higher aqueous solubility but reduced membrane permeability compared to aryl methanones .

Synthetic Yields :

  • Compounds with bulky tris(aryl) substituents (e.g., 2a–2g) show lower yields (37–75%) due to steric hindrance during coupling reactions .
  • The target compound’s synthesis would likely require optimized conditions (e.g., slow addition of electrophiles, as in ) to mitigate similar challenges.

Biological Performance :

  • Imidazole derivatives with electron-withdrawing groups (e.g., sulfonyl, fluorobenzyl) often exhibit stronger enzyme inhibition (e.g., p53-MDM2 inhibitors in ).
  • Thioether linkages (as in the target compound) may improve redox stability compared to disulfide-containing analogs .

Research Findings and Implications

  • Pharmacological Potential: Fluorinated analogs like the target compound are under investigation for anticancer applications, leveraging their ability to disrupt protein-protein interactions (e.g., MDM2-p53) .
  • Synthetic Challenges : The introduction of the (4-fluorobenzyl)thio group necessitates careful control of reaction conditions to avoid overalkylation or oxidation, as observed in related syntheses .

Biological Activity

The compound (2-((4-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(o-tolyl)methanone is a synthetic organic molecule characterized by a complex structure that includes an imidazole ring, thioether linkage, and aromatic substituents. This compound has garnered interest due to its potential biological activities, which are common among imidazole derivatives.

  • Molecular Formula : C18H17FN2OS
  • Molecular Weight : 328.41 g/mol
  • CAS Number : 851865-56-0

Imidazole derivatives are known for their ability to interact with various biological targets. The presence of the imidazole ring in this compound suggests potential activity against multiple receptors, including:

  • GABA-A Receptors : Imidazole compounds can act as positive allosteric modulators (PAMs) for GABA-A receptors, which are crucial in neurological functions .
  • Antimicrobial and Anticancer Activities : The compound's structure may confer properties such as antiviral, anti-inflammatory, and anticancer effects, similar to other imidazole derivatives.

Biological Activity

The biological activity of this compound can be summarized as follows:

Activity Type Description
Antimicrobial Exhibits potential antibacterial and antifungal properties.
Anticancer May inhibit cancer cell proliferation through various mechanisms.
Neurological Effects Modulates GABA-A receptor activity, potentially impacting anxiety and seizures.
Metabolic Stability Fluorine substitution enhances metabolic stability compared to non-fluorinated analogs.

Case Studies and Research Findings

  • GABA-A Modulation :
    • A study exploring imidazole derivatives found that specific compounds could effectively modulate the α1β2γ2 subtypes of GABA-A receptors, leading to enhanced metabolic stability and reduced hepatotoxicity compared to traditional drugs .
  • Anticancer Activity :
    • Research on similar imidazole compounds has shown promising results in inhibiting proliferation in various cancer cell lines. The introduction of a thioether group may enhance these effects by improving solubility and bioavailability.
  • Antimicrobial Efficacy :
    • Compounds with similar structures have demonstrated significant antimicrobial activity against a range of pathogens, suggesting that this compound may also possess such properties.

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